1-(3-Methylphenyl)-3-(2-pyridin-2-ylethyl)thiourea
Overview
Description
1-(3-Methylphenyl)-3-(2-pyridin-2-ylethyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylphenyl)-3-(2-pyridin-2-ylethyl)thiourea typically involves the reaction of 3-methylphenyl isothiocyanate with 2-(2-aminopyridin-2-yl)ethylamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylphenyl)-3-(2-pyridin-2-ylethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, halogens, and sulfuric acid, often in the presence of catalysts or under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Nitrated, halogenated, or sulfonated derivatives of the aromatic rings.
Scientific Research Applications
1-(3-Methylphenyl)-3-(2-pyridin-2-ylethyl)thiourea has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Agriculture: The compound is explored for its use as a pesticide or herbicide, leveraging its ability to inhibit specific enzymes in pests or weeds.
Material Science: It is investigated for its potential use in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)-3-(2-pyridin-2-ylethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function. The aromatic rings can also participate in π-π interactions, further enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methylphenyl)-3-(2-pyridin-2-ylethyl)urea: Similar structure but with an oxygen atom instead of sulfur.
1-(3-Methylphenyl)-3-(2-pyridin-2-ylethyl)guanidine: Contains a guanidine group instead of thiourea.
1-(3-Methylphenyl)-3-(2-pyridin-2-ylethyl)carbamate: Features a carbamate group instead of thiourea.
Uniqueness
1-(3-Methylphenyl)-3-(2-pyridin-2-ylethyl)thiourea is unique due to the presence of the thiourea group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfur atom in the thiourea group can engage in different interactions and reactions compared to oxygen or nitrogen atoms in similar compounds, leading to unique properties and applications.
Properties
IUPAC Name |
1-(3-methylphenyl)-3-(2-pyridin-2-ylethyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-12-5-4-7-14(11-12)18-15(19)17-10-8-13-6-2-3-9-16-13/h2-7,9,11H,8,10H2,1H3,(H2,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYMNCLQXIVWNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NCCC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369673 | |
Record name | N-(3-Methylphenyl)-N'-[2-(pyridin-2-yl)ethyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727388 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
20841-26-3 | |
Record name | NSC176377 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176377 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-Methylphenyl)-N'-[2-(pyridin-2-yl)ethyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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